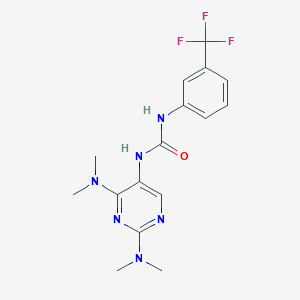

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as BTPU, is a potent and selective inhibitor of the transient receptor potential melastatin 7 (TRPM7) ion channel. TRPM7 is a ubiquitously expressed ion channel that plays a crucial role in a variety of physiological processes, including cell proliferation, differentiation, and migration. BTPU has gained significant attention in scientific research due to its potential therapeutic applications in a range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest, due to its unique structure, has been a subject of research in the synthesis and analysis of chemical structures. For example, research has demonstrated the reaction of related pyrimidinyl ureas with methyl iodide, highlighting the structural nuances through X-ray crystallography. Such studies underscore the compound's role in elucidating chemical reactions and stability of related compounds under different conditions (Jung, Lee, Choi, & Lee, 2008).

Application in Supramolecular Chemistry

The compound's framework has been instrumental in supramolecular chemistry, particularly in studies concerning hydrogen bonding and dimerization. For instance, derivatives of ureidopyrimidinones exhibit strong dimerization capabilities through quadruple hydrogen bonding, which are critical in the development of supramolecular assemblies. Such characteristics offer insights into the design and synthesis of novel molecular structures with potential applications in materials science (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Development of Fluorescence and pH Sensors

The compound's structural components have contributed to the development of fluorescence and pH sensors. Research into pyrimidine-phthalimide derivatives has shown that such compounds can exhibit solid-state fluorescence emission and positive solvatochromism. These properties are essential for creating sensitive and selective sensors for environmental monitoring and biomedical applications (Yan, Meng, Li, Ge, & Lu, 2017).

Anticancer Activity

On the medicinal front, derivatives of the compound under discussion have been synthesized and tested for their anticancer activity. One study identified potent activity against chronic myeloid leukemia (CML) through inhibition of the PI3K/AKT signaling pathway, demonstrating the compound's potential as a lead molecule for the development of new anticancer therapies (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).

Herbicidal Applications

Furthermore, cyclic ureas, closely related to the compound , have been explored for their use as herbicides, indicating the broad applicability of this chemical structure in agriculture. The inhibition of carotenoid biosynthesis through interaction with phytoene desaturase highlights its potential in developing new agrochemicals (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).

properties

IUPAC Name |

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N6O/c1-24(2)13-12(9-20-14(23-13)25(3)4)22-15(26)21-11-7-5-6-10(8-11)16(17,18)19/h5-9H,1-4H3,(H2,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCUOIKNECEAET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B2841857.png)

![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2841858.png)

![3-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2841859.png)

![N-(4-methylbenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2841862.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2841864.png)

![(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2841866.png)

![5-[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2841867.png)

![4-{3-[(2,4-Dimethylphenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2841868.png)

![6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid](/img/structure/B2841869.png)